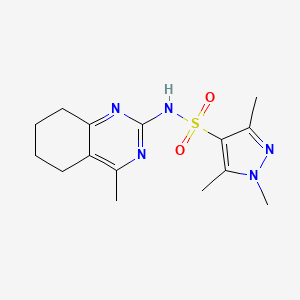
N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly abbreviated as IMPY or NSC 687852 and is a member of the pyridine-based sulfonamide class of compounds.
Mécanisme D'action
The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide involves its binding to amyloid plaques in the brain. This binding is due to the high affinity of the compound for beta-amyloid fibrils, which are the main component of these plaques. Once bound, the compound can be detected using imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects:
IMPY has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that the compound is non-toxic and does not affect cell viability or function. Additionally, the compound does not cross the blood-brain barrier, which limits its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide is its high affinity for beta-amyloid fibrils, which makes it an ideal imaging agent for the detection of amyloid plaques. However, the compound has limitations in terms of its stability and shelf-life, which can affect its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide. These include the optimization of the synthesis method to improve the compound's stability and shelf-life, the development of new imaging techniques for the detection of amyloid plaques, and the exploration of the compound's potential applications in other fields such as cancer imaging and drug delivery.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its high affinity for beta-amyloid fibrils makes it an ideal imaging agent for the detection of amyloid plaques in the brain, which can aid in the diagnosis and treatment of Alzheimer's disease. Further research and development of this compound can lead to new imaging techniques and applications in other fields.
Méthodes De Synthèse
The synthesis of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide involves the reaction of 5-iodo-2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
IMPY has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the development of imaging agents for the detection of amyloid plaques in the brain. Amyloid plaques are a hallmark of Alzheimer's disease, and the ability to detect them early on can aid in the diagnosis and treatment of this debilitating condition.
Propriétés
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2S/c1-5-3-6(8)4-9-7(5)10-13(2,11)12/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUQLNZUSHDWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NS(=O)(=O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)
![N-[(2-hydroxycyclopentyl)methyl]-2-phenylpropanamide](/img/structure/B7662738.png)
![N-[(4-chloro-2-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7662748.png)
![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![N-[(1-benzylimidazol-2-yl)methyl]-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7662767.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)
